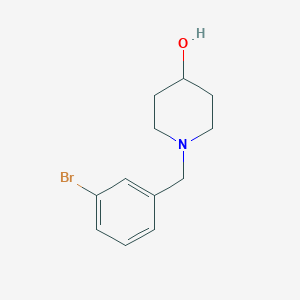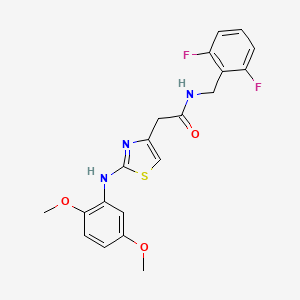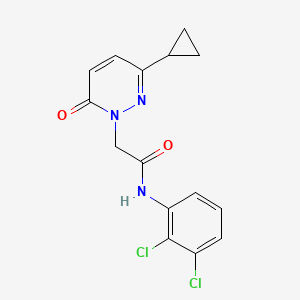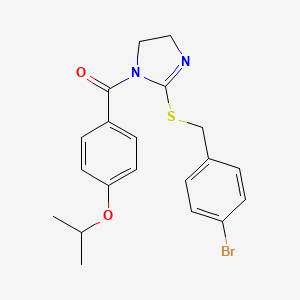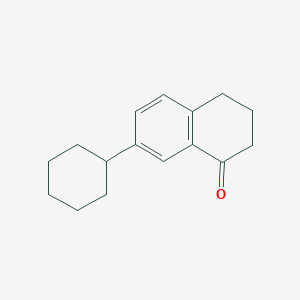
7-Cyclohexyl-1-tetralone
Vue d'ensemble
Description
7-Cyclohexyl-1-tetralone is an organic compound with the molecular formula C16H20O It is a derivative of tetralone, characterized by the presence of a cyclohexyl group attached to the seventh position of the tetralone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyl-1-tetralone typically involves the Friedel-Crafts acylation of tetralin with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction conditions include:
Solvent: Anhydrous benzene or dichloromethane
Temperature: Reflux conditions
Catalyst: Aluminum chloride (AlCl3)
Reaction Time: Several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. The continuous-flow synthesis involves the same Friedel-Crafts acylation but is carried out in a flow reactor, allowing for continuous production and better scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Cyclohexyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of cyclohexyl-1-tetralone carboxylic acid.
Reduction: Formation of 7-cyclohexyl-1-tetralol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
7-Cyclohexyl-1-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 7-Cyclohexyl-1-tetralone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
7-Methoxy-1-tetralone: Another tetralone derivative with a methoxy group at the seventh position.
1-Tetralone: The parent compound without any substituents.
7-Ethyl-1-tetralone: A tetralone derivative with an ethyl group at the seventh position.
Uniqueness: 7-Cyclohexyl-1-tetralone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development, offering different reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
7-cyclohexyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBCCFWRXKRBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(CCCC3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2864521.png)
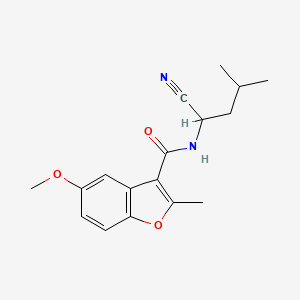
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
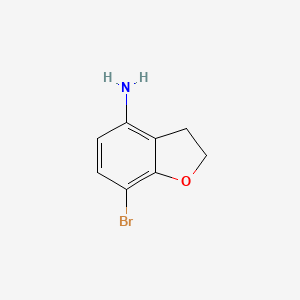
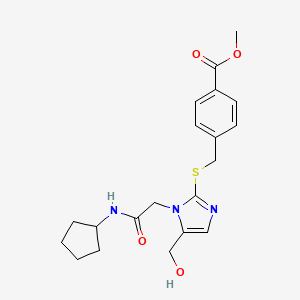
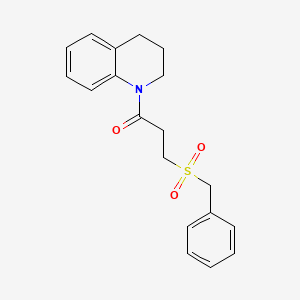
![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
